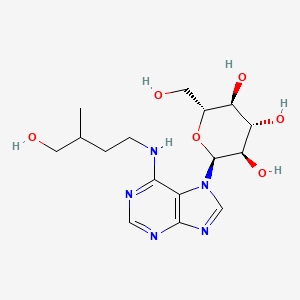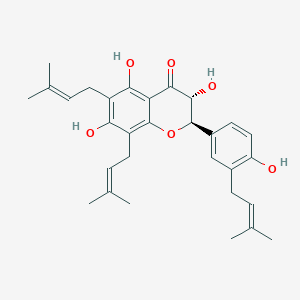![molecular formula C19H19ClF3NO5 B1265265 2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1265265.png)
2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-haloxyfop-etotyl is a 2-ethoxyethyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate that has S configuration. It is an enantiomer of a haloxyfop-P-etotyl.
Aplicaciones Científicas De Investigación
Herbicidal Properties and Synthesis
2-Ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate has been researched for its herbicidal properties. Bauer et al. (1990) describe its synthesis and compare its herbicidal properties to known herbicides, highlighting its effectiveness in agricultural settings (Bauer et al., 1990).
Influence on Lipid Metabolism in Plants
The compound's influence on lipid metabolism in plants has been studied by Banaś et al. (1989), particularly its effect on polar lipids in both tolerant and sensitive plant species. This research sheds light on its mode of action as a herbicide (Banaś et al., 1989).
Postemergence Grass Control
Research conducted by Grichar and Boswell (1986) demonstrates the effectiveness of this compound in controlling postemergence grass in agricultural crops like peanuts, emphasizing the importance of application timing (Grichar & Boswell, 1986).
Phytotoxicity and Application Factors
The phytotoxicity of this compound, along with other related herbicides, has been studied by Buhler and Burnside (1984), focusing on the effect of carrier volume and application factors on its effectiveness (Buhler & Burnside, 1984).
Control of Johnsongrass in Cotton
Carter and Keeley (1987) explored the use of this compound for controlling johnsongrass in cotton crops. Their findings indicate significant control and prevention of yield losses, which is crucial for maintaining crop health (Carter & Keeley, 1987).
Effects on Cell Cycle and Division
Kim and Bendixen (1987) investigated the impact of this herbicide on the cell cycle and division in oat root tips, providing insights into its mechanism of action at the cellular level (Kim & Bendixen, 1987).
Novel Synthesis Methods
The synthesis of related herbicidal compounds, providing insights into chemical modifications and enhancements of herbicidal properties, was explored by Makino and Yoshioka (1987) (Makino & Yoshioka, 1987).
Translocation and Metabolism in Plants
Hendley et al. (1985) studied the translocation and metabolism of pyridinyloxyphenoxypropionate herbicides in plants, highlighting the biological pathways affected by these compounds (Hendley et al., 1985).
Soil Herbicidal Activity
The herbicidal activity of this compound in soil and its effectiveness against various grass species was researched by Buhler and Burnside (1984), contributing to a better understanding of its application in different environmental conditions (Buhler & Burnside, 1984).
Novel Synthesis of Related Compounds
Zhang Dan-shen (2009) worked on the synthesis of similar compounds, expanding the range of herbicides and providing a broader context for understanding the chemical family to which 2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate belongs (Zhang Dan-shen, 2009).
Propiedades
Nombre del producto |
2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate |
|---|---|
Fórmula molecular |
C19H19ClF3NO5 |
Peso molecular |
433.8 g/mol |
Nombre IUPAC |
2-ethoxyethyl (2S)-2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |
InChI |
InChI=1S/C19H19ClF3NO5/c1-3-26-8-9-27-18(25)12(2)28-14-4-6-15(7-5-14)29-17-16(20)10-13(11-24-17)19(21,22)23/h4-7,10-12H,3,8-9H2,1-2H3/t12-/m0/s1 |
Clave InChI |
MIJLZGZLQLAQCM-LBPRGKRZSA-N |
SMILES isomérico |
CCOCCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
SMILES canónico |
CCOCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S,3R,4S,5R)-5-(Aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-N-(4-butylphenyl)-1,4-dimethyl-3-oxo-2,7-dihydro-1,4-diazepine-5-carboxamide](/img/structure/B1265182.png)
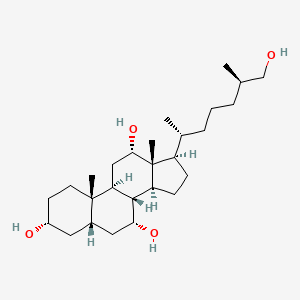
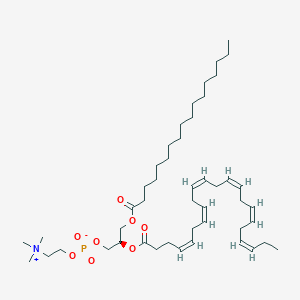
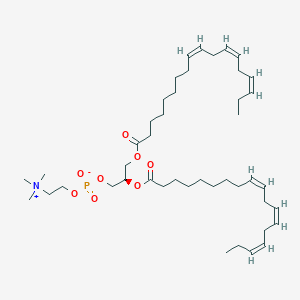
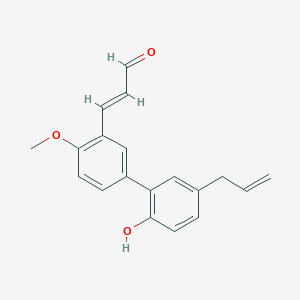
![3-[[1-[1-(methylthio)propan-2-yl]-4-piperidinyl]oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1265188.png)
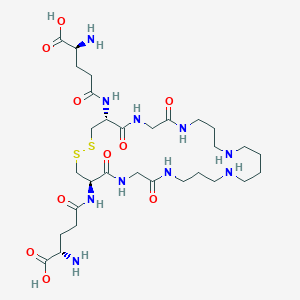
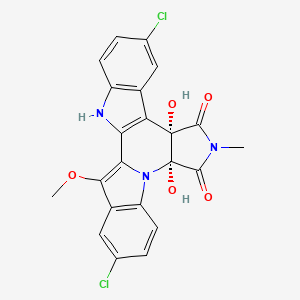
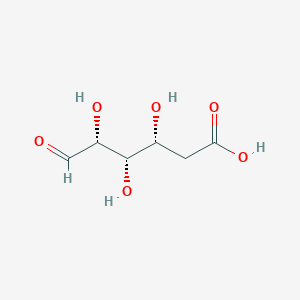
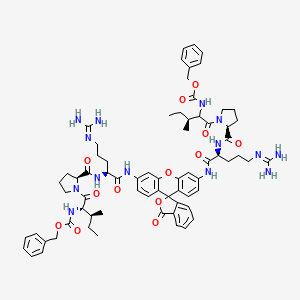
![beta-Decaethylcalix[5]furan](/img/structure/B1265198.png)
![2-[[2-(6-hydroxy-1H-indol-3-yl)acetyl]amino]-3-methylbutanoic acid](/img/structure/B1265202.png)
